molecular formula C25H25NO2 B14226087 (5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 823786-03-4

(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one

Katalognummer: B14226087
CAS-Nummer: 823786-03-4
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: KLOFOKKSZHXNAI-OWJIYDKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound characterized by its pyrrolidinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5R)-1,5-dibenzyl-3-(4-hydroxyphenyl)pyrrolidin-2-one
  • (5R)-1,5-dibenzyl-3-(4-chlorophenyl)pyrrolidin-2-one
  • (5R)-1,5-dibenzyl-3-(4-fluorophenyl)pyrrolidin-2-one

Uniqueness

(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

823786-03-4

Molekularformel

C25H25NO2

Molekulargewicht

371.5 g/mol

IUPAC-Name

(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H25NO2/c1-28-23-14-12-21(13-15-23)24-17-22(16-19-8-4-2-5-9-19)26(25(24)27)18-20-10-6-3-7-11-20/h2-15,22,24H,16-18H2,1H3/t22-,24?/m0/s1

InChI-Schlüssel

KLOFOKKSZHXNAI-OWJIYDKWSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2C[C@@H](N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C2CC(N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.